4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
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Description
4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
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Scientific Research Applications
Optical Materials
A study on a pyrrole derivative highlighted its potential as a non-linear optical (NLO) material, due to its significant first hyperpolarizability value. This indicates the compound's utility in the development of optical technologies, including lasers and telecommunications devices (Singh, Rawat, & Sahu, 2014).
Supramolecular Chemistry
Hydrogen-bonding patterns in pyrrole derivatives have been analyzed, revealing intricate molecular structures that form through dimerization. Such insights are vital for the design of molecular assemblies and materials with specific properties, including porosity and catalytic activity (Senge & Smith, 2005).
Sensor Development
Research on fluorescent probes based on pyrrole cores with aggregation-enhanced emission (AEE) features for carbon dioxide detection showcases the potential of similar compounds in environmental monitoring and medical diagnostics. These compounds respond rapidly and selectively to CO2, underscoring their importance in creating sensitive and specific sensors (Wang et al., 2015).
Organic Synthesis and Medicinal Chemistry
Studies have demonstrated the utility of pyrrole derivatives in synthesizing a wide array of heterocyclic compounds, indicating their versatility as precursors in organic synthesis. This has implications for drug discovery and the development of new materials (Singh, Rawat, & Sahu, 2014).
properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-24(2)12-13-25-20(15-8-4-3-5-9-15)19(22(27)23(25)28)21(26)18-14-16-10-6-7-11-17(16)29-18/h3-11,14,20,27H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECLORKZHBXBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one |
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